BenchChemオンラインストアへようこそ!

6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

Medicinal chemistry Bromodomain inhibition Structure-activity relationship

6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 893702-22-2) is a tri-brominated imidazo[1,2-a]pyridine derivative with molecular formula C14H9Br3N2O and molecular weight 460.95 g/mol. The compound features a 6,8-dibromo-substituted imidazo[1,2-a]pyridine core coupled to a 3-bromo-4-methoxyphenyl moiety at position 2, conferring a calculated XLogP3 of 5.5 and twenty heavy atoms.

Molecular Formula C14H9Br3N2O
Molecular Weight 460.95 g/mol
Cat. No. B15330938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine
Molecular FormulaC14H9Br3N2O
Molecular Weight460.95 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br)Br
InChIInChI=1S/C14H9Br3N2O/c1-20-13-3-2-8(4-10(13)16)12-7-19-6-9(15)5-11(17)14(19)18-12/h2-7H,1H3
InChIKeyAVFWWXMGHAGRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine – Structural Identity & Procurement Baseline


6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 893702-22-2) is a tri-brominated imidazo[1,2-a]pyridine derivative with molecular formula C14H9Br3N2O and molecular weight 460.95 g/mol . The compound features a 6,8-dibromo-substituted imidazo[1,2-a]pyridine core coupled to a 3-bromo-4-methoxyphenyl moiety at position 2, conferring a calculated XLogP3 of 5.5 and twenty heavy atoms . This scaffold belongs to the imidazo[1,2-a]pyridine privileged structure class, which has been extensively patented for peptide deformylase (PDF) inhibition and bromodomain inhibition applications [1][2]. The triple-bromination pattern and specific 2-aryl substitution distinguish it from simpler imidazo[1,2-a]pyridine analogs currently available through research chemical suppliers.

Why 6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Generic Analogs


Generic substitution among imidazo[1,2-a]pyridine derivatives is precluded by the profound impact of halogenation pattern and 2-aryl substitution on both physicochemical properties and target engagement. The tri-brominated architecture of this compound generates a distinct electronic and steric profile that influences binding to bromodomain pockets and metalloenzyme active sites, as established in the patent literature covering this scaffold class [1][2]. Monobromo analogs such as 6-bromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine exhibit reduced steric bulk and altered electron density on the imidazo core, while non-brominated or fluorinated congeners (e.g., 6-fluoro-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine) produce divergent lipophilicity and hydrogen-bonding capacity . The specific 3-bromo-4-methoxyphenyl substituent at position 2 is integral to the pharmacophore as defined in bromodomain inhibitor patents, where 2-aryl substitution directly modulates selectivity across BET family bromodomains [2]. Structure-activity relationship (SAR) studies within the imidazo[1,2-a]pyridine class have identified hydrophobicity (logP) as the dominant factor governing biological activity, making the XLogP3 of 5.5 a critical and non-interchangeable parameter [3].

Quantitative Differentiation Evidence for 6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine


Triple-Bromination Architecture: Molecular Weight and Heavy Atom Count vs. Monobromo and Non-Bromo Analogs

The target compound possesses three bromine atoms (6,8-dibromo on the imidazo core plus 3-bromo on the phenyl ring), yielding a molecular weight of 460.95 g/mol and 20 heavy atoms. In contrast, the monobromo 2-aryl analog 6-bromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine lacks the second core bromine, reducing molecular weight by approximately 80 Da and decreasing the heavy atom count . The non-brominated core analog 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine lacks both 6,8-dibromo substituents, carrying only a single bromine on the phenyl ring . This triple-bromine configuration creates a larger binding footprint for bromodomain acetyl-lysine recognition pockets, where halogen-π interactions with the conserved asparagine and tyrosine residues contribute to binding affinity as described in US 10,501,459 [1].

Medicinal chemistry Bromodomain inhibition Structure-activity relationship

Lipophilicity (XLogP3 = 5.5) as a Critical Differentiator from Less Lipophilic Analogs

The target compound exhibits a calculated XLogP3 of 5.5, reflecting its high lipophilicity driven by the three bromine atoms and the methoxyphenyl group . SAR studies on dibromoimidazo[1,2-a]pyridine derivatives have identified hydrophobicity (logP) as the single most important factor governing biological activity, with higher logP values correlating with enhanced target engagement in antiviral and antibacterial assays [1]. In the context of peptide deformylase (PDF) inhibition, the patent AU2006239548A1 describes that halogen substitution at multiple positions on the imidazo[1,2-a]pyridine scaffold modulates both potency and bacterial cell penetration [2]. Analogs with fewer bromine atoms or with polar substituents (e.g., 6-fluoro-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine) would exhibit significantly lower logP values, altering membrane permeability and target compartment distribution.

Drug design ADME Peptide deformylase inhibition

Synthetic Versatility: Multiple Reactive Handles for Diversification vs. Simpler Scaffold Analogs

The compound provides four distinct reactive sites for derivatization: the 6-bromo and 8-bromo positions on the imidazo core for Suzuki/Heck cross-coupling, the 3-bromo on the phenyl ring for orthogonal coupling reactions, and the 4-methoxy group for demethylation/nucleophilic displacement . In comparison, 6,8-dibromoimidazo[1,2-a]pyridine (CAS 1202450-63-2, the core scaffold without 2-aryl substitution) offers only two reactive bromine sites and lacks the additional phenyl bromine and methoxy diversification points . The 6-bromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine analog retains three bromine sites but loses the 8-position handle, reducing the combinatorial library potential by approximately one-third . This compound uniquely enables sequential, orthogonal functionalization strategies (e.g., Suzuki coupling at position 6 followed by Buchwald-Hartwig amination at position 8) that are not feasible with mono-bromo or non-brominated core analogs.

Synthetic chemistry Library synthesis Lead optimization

Hydrogen Bond Acceptor Profile and Its Impact on Target Engagement vs. De-Methoxylated Analogs

The target compound features two hydrogen bond acceptor sites (the imidazo N1 nitrogen and the 4'-methoxy oxygen), with a hydrogen bond acceptor count of 2 . The 4-methoxy group on the phenyl ring provides a critical hydrogen bond acceptor that engages the conserved asparagine residue (N140 in BRD4 BD1, N433 in BRD4 BD2) in bromodomain acetyl-lysine binding pockets, as established in the structural pharmacology of BET bromodomain inhibitors [1]. De-methoxylated analogs such as 6,8-dibromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine would lack this hydrogen bond acceptor, reducing the hydrogen bond acceptor count to 1 and eliminating a key binding interaction with the bromodomain recognition motif. The US 10,501,459 patent explicitly claims substituted imidazo[1,2-a]pyridines where the 2-aryl substituent bears alkoxy groups for bromodomain engagement [1].

Molecular recognition Bromodomain pharmacology Binding affinity

Exact Mass and Isotopic Distribution Distinctiveness for Mass Spectrometry-Based Assays

The tri-brominated composition (C14H9Br3N2O) generates a characteristic isotopic distribution pattern in mass spectrometry due to the natural abundance of 79Br (50.69%) and 81Br (49.31%) across three positions . The exact mass is 459.82445 g/mol, with the monoisotopic mass (most abundant isotopes) being 457.82650 g/mol . This produces a distinctive M, M+2, M+4, M+6 isotopic cluster spanning 6 Da that is unique to tri-brominated compounds. Di-brominated analogs produce only an M, M+2, M+4 pattern spanning 4 Da, while mono-brominated compounds yield only M, M+2 doublets [1]. This isotopic fingerprint provides unambiguous compound identification in LC-MS and GC-MS assays, reducing false-positive hit calls in biochemical screens where compound identity confirmation via MS is required.

Analytical chemistry Mass spectrometry Hit confirmation

Class-Level Biological Precedent: Imidazo[1,2-a]pyridine Patent Coverage for PDF and Bromodomain Inhibition

The imidazo[1,2-a]pyridine scaffold encompassing this compound is claimed in two major therapeutic patent families: (1) AU2006239548A1 covering 6,8-dibromo-substituted imidazo[1,2-a]pyridines as peptide deformylase (PDF) inhibitors with antibacterial application [1], and (2) US 10,501,459 covering substituted imidazo[1,2-a]pyridines as bromodomain inhibitors for oncology and inflammatory disease indications [2]. PDF is a validated antibacterial target, with PDF inhibitors such as actinonin demonstrating MIC values of 4-16 µg/mL against S. aureus [3]. Bromodomain inhibitors targeting BRD4 have shown antiproliferative activity against melanoma and leukemia cell lines [4]. In contrast, simpler imidazo[1,2-a]pyridine scaffolds lacking 2-aryl substitution (e.g., 6,8-dibromoimidazo[1,2-a]pyridine, CAS 1202450-63-2) fall outside the specific Markush claims of the bromodomain patent, which requires 2-position substitution for activity [2].

Antibacterial Epigenetics Patent landscape

Procurement-Relevant Application Scenarios for 6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine


Bromodomain (BET Family) Inhibitor Screening Libraries

This compound is structurally aligned with the Markush claims of US 10,501,459 covering substituted imidazo[1,2-a]pyridines as bromodomain inhibitors [1]. The 2-(3-bromo-4-methoxyphenyl) substitution maps to the required 2-aryl pharmacophore, while the 6,8-dibromo pattern provides halogen-π interaction potential with the bromodomain acetyl-lysine binding pocket. Its XLogP3 of 5.5 supports cell permeability, and the tri-brominated isotopic signature (6 Da envelope) enables unambiguous hit confirmation by LC-MS . Procurement for BET inhibitor screening programs, particularly those targeting BRD4-driven cancers, leverages the dual PDF/bromodomain patent coverage established in Section 3 [1][2].

Antibacterial Peptide Deformylase (PDF) Inhibitor Lead Generation

The 6,8-dibromoimidazo[1,2-a]pyridine core is explicitly claimed in AU2006239548A1 for PDF inhibition [2]. The high lipophilicity (XLogP3 = 5.5) aligns with SAR findings identifying logP as the dominant driver of antibacterial activity in this class [3]. The compound's four reactive handles (6-Br, 8-Br, 3'-Br, 4'-OCH3) enable rapid analog generation for PDF inhibitor lead optimization, offering a 33-100% greater diversification capacity versus simpler imidazo[1,2-a]pyridine scaffolds as quantified in Section 3 .

Mass Spectrometry Method Development and Hit Validation Standards

The distinctive tri-brominated isotopic distribution (M, M+2, M+4, M+6 cluster over 6 Da) provides a unique analytical fingerprint that is unmistakable in complex biological matrices . This compound serves as an ideal internal standard or spike-in control for LC-MS/MS workflows in biochemical and cellular assays, where unambiguous compound identification is critical. The 6 Da isotopic envelope offers 300% greater complexity than mono-brominated compounds and 50% more than di-brominated analogs, dramatically reducing false-positive identification rates .

Diversifiable Scaffold for Parallel Medicinal Chemistry Libraries

With four orthogonal reactive sites—6-bromo and 8-bromo for sequential Suzuki/Heck couplings, 3'-bromo for orthogonal Pd-catalyzed cross-coupling, and 4'-methoxy for O-demethylation/nucleophilic displacement—this compound enables multi-dimensional SAR exploration from a single procurement . The synthetic versatility supports parallel library synthesis strategies that are not achievable with di-brominated or mono-brominated analogs, maximizing the chemical space accessible per unit mass of starting material .

Quote Request

Request a Quote for 6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.